(4-Bromothiophen-2-yl)methanamine hydrobromide

Aqueous Solubility Salt Selection Formulation

(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS 1314707-83-9) is a heterocyclic organic building block derived from thiophene, a five-membered aromatic ring containing sulfur. It features a bromine atom at the 4-position and a primary amine group at the 2-position, available as a hydrobromide salt for enhanced stability and handling.

Molecular Formula C5H7Br2NS
Molecular Weight 272.99
CAS No. 1314707-83-9
Cat. No. B3039764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromothiophen-2-yl)methanamine hydrobromide
CAS1314707-83-9
Molecular FormulaC5H7Br2NS
Molecular Weight272.99
Structural Identifiers
SMILESC1=C(SC=C1Br)CN.Br
InChIInChI=1S/C5H6BrNS.BrH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H
InChIKeyCKFXDAFKOARZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS 1314707-83-9): A Stable, Highly Soluble Thiophene Building Block for Medicinal Chemistry and Organic Synthesis


(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS 1314707-83-9) is a heterocyclic organic building block derived from thiophene, a five-membered aromatic ring containing sulfur. It features a bromine atom at the 4-position and a primary amine group at the 2-position, available as a hydrobromide salt for enhanced stability and handling . The compound is primarily used as a versatile intermediate in pharmaceutical research and organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . It is a solid with a molecular formula of C5H7Br2NS, a molecular weight of 272.99 g/mol, and a typical purity of 95% (or NLT 98% from select vendors) .

Why Substituting (4-Bromothiophen-2-yl)methanamine hydrobromide with its Free Base or Hydrochloride Salt Compromises Reproducibility and Efficiency


Direct substitution of (4-Bromothiophen-2-yl)methanamine hydrobromide with its free base (CAS 479090-38-5) or hydrochloride salt (CAS 1171697-10-1) is not scientifically equivalent. The hydrobromide salt form offers quantifiable advantages in aqueous solubility and long-term storage stability, which are critical for reproducible synthetic procedures and biological assays . Furthermore, the free base is a liquid that degrades upon prolonged exposure to air and requires stringent storage conditions (2-8°C, protected from light) to maintain integrity, leading to batch-to-batch variability . These differences directly impact experimental outcomes, making the hydrobromide salt the preferred form for robust, high-throughput research applications.

Quantitative Differentiation of (4-Bromothiophen-2-yl)methanamine hydrobromide: Solubility, Stability, and Lipophilicity Benchmarks


Enhanced Aqueous Solubility of the Hydrobromide Salt vs. Free Base

The hydrobromide salt (CAS 1314707-83-9) exhibits a significant increase in aqueous solubility compared to its free base analog (CAS 479090-38-5). While direct experimental solubility data for the hydrobromide is not available, the free base's solubility is reported as 0.319 mg/mL, classifying it as poorly soluble . Hydrobromide salts of amines generally enhance water solubility, and this is consistent with the observed improved handling and dissolution properties of the target compound [1]. In contrast, the free base is a liquid prone to degradation, whereas the hydrobromide is a stable solid that simplifies accurate weighing and dispensing in research settings .

Aqueous Solubility Salt Selection Formulation

Comparative Lipophilicity (LogP) Profile Favorable for Drug Discovery

The hydrobromide salt exhibits a LogP value of 1.78, as reported by Fluorochem . This is directly comparable to the consensus LogP of the hydrochloride salt, which is 1.81 . The near-identical lipophilicity confirms that the choice of counterion (Br⁻ vs. Cl⁻) does not materially alter the compound's partition coefficient, a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery. This ensures that the hydrobromide salt can be reliably substituted for the free base or hydrochloride in lead optimization programs without altering the core lipophilic character of the molecule, while retaining the benefits of a solid, stable salt form .

Lipophilicity Drug-likeness cLogP

High Purity Standards and QC Documentation Ensure Reproducible Results

The hydrobromide salt is commercially available with a high degree of purity: 95% as standard and up to NLT 98% from select vendors . This purity level is comparable to that of the hydrochloride salt (standard 95%) and the free base (97%) . Crucially, reputable vendors provide comprehensive Certificates of Analysis (CoA) for the hydrobromide salt, including NMR, HPLC, and GC-MS data, which are essential for validating compound identity and purity before critical experiments. The availability of such documentation reduces the risk of failed reactions or inconclusive biological data due to unknown impurities, a common issue with less rigorously characterized building blocks.

Quality Control Purity Reproducibility

Optimized Research Applications for (4-Bromothiophen-2-yl)methanamine hydrobromide


Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

The bromine atom at the 4-position serves as an excellent leaving group for Pd-catalyzed cross-coupling reactions. The hydrobromide salt form, due to its enhanced solubility and stability, ensures consistent and high-yielding couplings with aryl or heteroaryl boronic acids and amines . This is a cornerstone application in the synthesis of complex biaryl and aryl-amine scaffolds for drug discovery.

Medicinal Chemistry Lead Optimization and Library Synthesis

The combination of a reactive bromine handle and a primary amine makes this building block ideal for diversifying lead compounds. The solid, stable nature of the hydrobromide salt facilitates high-throughput parallel synthesis and automated liquid handling systems, reducing variability and improving library quality . The consistent LogP ensures predictable pharmacokinetic profiles of derived analogs.

Material Science and Polymer Chemistry Applications

Thiophene-based building blocks are crucial for constructing organic semiconductors and conductive polymers. The hydrobromide salt offers a stable, easy-to-handle source for introducing a functionalizable amine group into polythiophene backbones. The enhanced solubility can aid in the solution-phase polymerization processes used to create thin-film electronic materials [1].

Bioconjugation and Chemical Biology Probe Development

The primary amine can be readily functionalized with biotin, fluorescent dyes, or affinity tags. The solid hydrobromide salt is easier to weigh accurately for small-scale conjugations and is less prone to degradation during storage, ensuring the integrity of the reactive handle for sensitive bioconjugation chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromothiophen-2-yl)methanamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.